molecular formula C15H11N3O3 B5508488 2-{(E)-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid

2-{(E)-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid

Cat. No.: B5508488
M. Wt: 281.27 g/mol
InChI Key: KLWKZDBXDDLGNC-UHFFFAOYSA-N
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Description

2-{(E)-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid is a complex organic compound that features both benzimidazole and benzoic acid moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid typically involves the condensation of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde with 2-aminobenzoic acid under acidic or basic conditions. The reaction is often carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, pH, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Amines derived from the reduction of the imine group.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-{(E)-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like omeprazole and albendazole share the benzimidazole core structure.

    Benzoic acid derivatives: Compounds such as salicylic acid and ibuprofen contain the benzoic acid moiety.

Uniqueness

2-{(E)-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid is unique due to the combination of the benzimidazole and benzoic acid moieties, which may confer distinct biological activities and chemical properties not observed in simpler analogs.

Properties

IUPAC Name

2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)iminomethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14(20)11-4-2-1-3-9(11)8-16-10-5-6-12-13(7-10)18-15(21)17-12/h1-8H,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWKZDBXDDLGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)NC(=O)N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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